

# Technical Monograph: Tris(2-cyanoethyl) Phosphite (CAS 26727-53-7)

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## Compound of Interest

Compound Name:	Tris(2-cyanoethyl) phosphite
CAS No.:	26727-53-7
Cat. No.:	B3189024

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Content Type: Technical Guide & Chemical Profile Subject: Synthesis, Mechanistic Utility, and Application Protocols[1]

## Executive Summary & Chemical Identity

**Tris(2-cyanoethyl) phosphite** (CAS 26727-53-7) is a trivalent organophosphorus ester characterized by three labile 2-cyanoethyl protecting groups attached to a central phosphorus atom.[1]

**Critical Distinction:** Researchers frequently confuse this compound with Tris(2-cyanoethyl) phosphine (CAS 4023-53-4), a precursor to the reducing agent TCEP.[1] The distinction is structural and functional: the phosphite (Subject of this guide) contains three oxygen bridges ( ) and is moisture-sensitive, acting as a phosphitylating agent or stabilizer. The phosphine ( ) is air-stable and used primarily for disulfide reduction.[1]

## Physicochemical Profile

Property	Specification
IUPAC Name	3,3',3''-[Phosphinidynetris(oxy)]tripropanenitrile
CAS Number	26727-53-7
Molecular Formula	
Molecular Weight	241.18 g/mol
Oxidation State	Phosphorus (III)
Solubility	Soluble in Acetonitrile (MeCN), THF, DCM; Reacts with water.[1][2][3][4]
Stability	Moisture sensitive (hydrolyzes to H-phosphonates); Air sensitive (oxidizes to phosphate).[1]

## Mechanistic Utility: The -Elimination Paradigm

The primary value of **Tris(2-cyanoethyl) phosphite** in nucleic acid chemistry and organic synthesis lies in the 2-cyanoethyl (CE) group.[1] This group serves as a "semi-permanent" protecting group for the phosphate moiety. It remains stable during acidic detritylation cycles but is rapidly removed under mild alkaline conditions via

-elimination.[1]

### The Mechanism

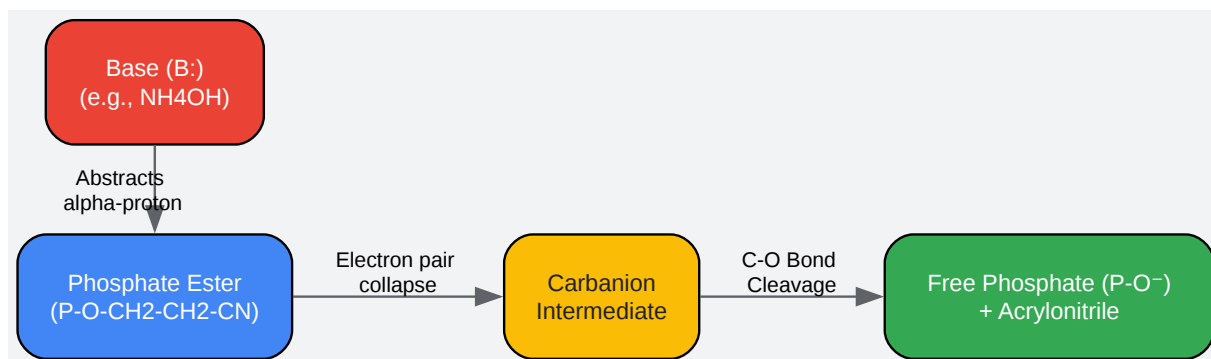
Unlike acid-labile groups (e.g., DMT), the CE group relies on the acidity of the

-protons adjacent to the nitrile.[1] A base (typically aqueous ammonia or DBU) abstracts a proton at the

-position, triggering an electron cascade that expels the phosphate and releases acrylonitrile.

Figure 1: Mechanism of Base-Catalyzed

-Elimination



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Caption: The base-mediated abstraction of the proton alpha to the nitrile group triggers the release of the phosphate diester and acrylonitrile.[1]

## Synthesis & Manufacturing Protocol

Objective: Synthesis of **Tris(2-cyanoethyl) phosphite** via the reaction of Phosphorus Trichloride (

) with 3-hydroxypropionitrile.[1]

Safety Warning: This reaction generates Hydrogen Chloride (HCl) gas and involves toxic reagents (

). Perform strictly in a fume hood under inert atmosphere (Argon/Nitrogen).

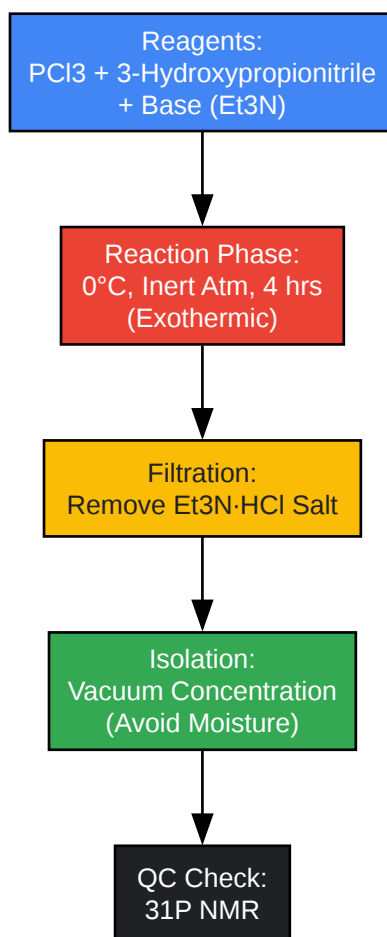
## Reagents & Stoichiometry[4][5]

- Phosphorus Trichloride ( ): 1.0 Equivalent.
- 3-Hydroxypropionitrile (2-cyanoethanol): 3.05 Equivalents (slight excess).[1]
- Base (Triethylamine or Pyridine): 3.1 Equivalents (HCl scavenger).
- Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

## Step-by-Step Protocol

- Setup: Oven-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and inert gas inlet ( /Ar).
- Solvation: Charge the flask with (1.0 eq) and anhydrous solvent. Cool the system to using an ice bath.
- Reagent Preparation: In a separate vessel, mix 3-hydroxypropionitrile (3.05 eq) with the Base (3.1 eq) in the same solvent.
- Addition: Transfer the alcohol/base mixture to the addition funnel. Add dropwise to the cold solution over 60 minutes.
  - Note: The reaction is highly exothermic. Maintain internal temperature to prevent side reactions (disproportionation).
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. A white precipitate (Amine-HCl salt) will form.<sup>[1]</sup>
- Filtration: Filter the reaction mixture under inert gas (Schlenk filtration preferred) to remove the amine hydrochloride salt.
- Isolation: Concentrate the filtrate under reduced pressure (Rotovap).
  - Purification: If high purity is required, vacuum distillation is possible, but the compound is thermally sensitive. Flash chromatography (neutral alumina) is often preferred for lab scale.

Figure 2: Synthesis Workflow



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Caption: Operational workflow for the synthesis of **Tris(2-cyanoethyl) phosphite**.

## Quality Control: Self-Validating Protocols

Trustworthiness in chemical synthesis relies on rigorous analytical validation.<sup>[1]</sup> For organophosphorus compounds,

NMR is the gold standard.

### NMR Validation Criteria

- Instrument: 300 MHz or higher NMR spectrometer.
- Solvent:

or

(Anhydrous).

- Target Shift: **Tris(2-cyanoethyl) phosphite** typically resonates in the range of 135–140 ppm (singlet).[1]
- Impurity Markers:
  - H-Phosphonate (Hydrolysis Product): Doublet around 5–15 ppm ( ). If observed, the sample has been exposed to moisture.[4]
  - Phosphate (Oxidation Product):[1][3] Singlet around -5 to 5 ppm.[1] If observed, the sample has been exposed to air.[4]

Validation Rule: A purity of >95% by

NMR with no visible H-phosphonate doublet constitutes a "Pass" for sensitive applications.

## Applications

### A. Oligonucleotide Synthesis (Historical & Specialized)

While phosphoramidites are the modern standard, **Tris(2-cyanoethyl) phosphite** allows for phosphotriester synthesis approaches. It acts as a phosphitylating agent that introduces the phosphorus atom with the protecting groups already attached.

- Workflow: Transesterification with a nucleoside hydroxyl group

Oxidation

Phosphate Triester.

### B. Polymer Stabilization & Flame Retardants

In industrial applications, this compound serves as a halogen-free flame retardant intermediate. The high phosphorus content promotes char formation during combustion, creating a barrier that slows heat transfer.

- Mechanism:[6] Upon thermal decomposition, it releases phosphoric acid species that catalyze the dehydration of the polymer matrix (charring).

## Handling and Safety Data

- Acrylonitrile Hazard: Upon decomposition or base treatment, this compound releases acrylonitrile, a potent carcinogen and neurotoxin. All waste streams must be treated with bleach (sodium hypochlorite) to neutralize acrylonitrile before disposal.
- Moisture Sensitivity: Store under Argon at .
- PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory.

## References

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